tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate
Description
Properties
Molecular Formula |
C12H20FNO2 |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C12H20FNO2/c1-11(2,3)16-10(15)14-7-6-12(4-5-12)9(13)8-14/h9H,4-8H2,1-3H3 |
InChI Key |
YUQPEQZASIEQET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the amine group: The amine group can be protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physicochemical Properties
- Lipophilicity: The tert-butyl ester group increases lipophilicity across all analogs, enhancing membrane permeability. Fluorine and cyano substituents further augment logP values compared to polar hydroxymethyl or oxo groups .
- Melting Points : The 4-oxo derivative is a solid (storage at 2–8°C), while brominated and fluorinated analogs are typically oils or low-melting solids .
Biological Activity
Tert-butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a fluorine atom. This compound belongs to the class of azaspiro compounds, which have garnered interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
- Molecular Formula : C12H20FNO2
- Molecular Weight : 229.29 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which highlight the complexity and significance of this compound in research and development. The synthetic pathways often require careful manipulation of functional groups to achieve the desired biological properties.
Research indicates that azaspiro compounds, including this compound, may exhibit diverse biological activities through interactions with various biological targets such as enzymes and receptors. These interactions are crucial for determining the pharmacological profiles of such compounds.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with specific biological targets. Preliminary findings suggest that this compound may influence several biochemical pathways, although comprehensive studies are still required to elucidate its full pharmacological potential.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds can provide insights into the unique biological activity of this compound:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate | 1101840-72-5 | Hydroxyl group instead of fluorine |
| Tert-butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate | 1488603-22-0 | Amino group providing different reactivity |
| Tert-butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate | 1282531-99-0 | Contains two fluorine atoms |
These compounds illustrate how variations in functional groups can significantly influence chemical reactivity and biological activity.
Potential Applications
This compound has potential applications in various fields, particularly in drug discovery for compounds that modulate biological systems. Its structural complexity may allow it to serve as a scaffold for developing new therapeutic agents targeting specific diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
